molecular formula C10H12N6OS B7080093 N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide

N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7080093
M. Wt: 264.31 g/mol
InChI Key: NWYXNDWOZDJZJE-UHFFFAOYSA-N
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Description

N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a thiazole ring and a tetrazole moiety The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the tetrazole ring is a five-membered ring containing four nitrogen atoms

Properties

IUPAC Name

N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6OS/c1-6(17)11-10-12-8(5-18-10)4-16-14-9(13-15-16)7-2-3-7/h5,7H,2-4H2,1H3,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXNDWOZDJZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CN2N=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the tetrazole moiety. The final step involves the acylation of the thiazole ring to form the acetamide group.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Tetrazole Ring Formation: The tetrazole ring can be introduced via the cycloaddition of azides with nitriles under thermal or catalytic conditions.

    Acylation: The final step involves the acylation of the thiazole ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the tetrazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors in the body.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and tetrazole rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.

    Tetrazole Derivatives: Compounds like losartan (an angiotensin II receptor antagonist) and other tetrazole-containing pharmaceuticals.

Uniqueness

N-[4-[(5-cyclopropyltetrazol-2-yl)methyl]-1,3-thiazol-2-yl]acetamide is unique due to the combination of the thiazole and tetrazole rings in a single molecule. This dual functionality can provide enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.

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